REACTION_CXSMILES
|
[Br-].[CH2:2]([P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[CH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[Li]CCCC.[CH3:34][C:35]([CH3:42])=[CH:36][CH2:37][CH2:38][C:39](=O)[CH3:40]>>[CH3:40][C:39]([CH2:38][CH2:37][CH:36]=[C:35]([CH3:42])[CH3:34])=[CH:2][CH2:3][C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][CH:9]=1 |f:0.1|
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Name
|
|
Quantity
|
3.48 g
|
Type
|
reactant
|
Smiles
|
[Br-].C(CC1=CC=CC=C1)[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
4.9 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
1.48 g
|
Type
|
reactant
|
Smiles
|
CC(=CCCC(C)=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
CC(=CCC1=CC=CC=C1)CCC=C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.29 g | |
YIELD: PERCENTYIELD | 17% | |
YIELD: CALCULATEDPERCENTYIELD | 17.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |